molecular formula C15H13Cl2NO4 B187664 4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid CAS No. 138279-32-0

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

Cat. No. B187664
CAS RN: 138279-32-0
M. Wt: 342.2 g/mol
InChI Key: GCUMHOAQJSSYSV-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid (4-DCPD) is an organic compound belonging to the class of dicarboxylic acids. It is a white, odorless, crystalline solid with a melting point of 134-136°C. 4-DCPD is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Derivatization

  • The compound serves as a scaffold in organic synthesis, acting like NAD(P)H reducing agents. It enables downstream derivatization towards new 1,4-dihydropyridine molecules (Borgarelli et al., 2022).

Crystal Structure Analysis

  • The compound's crystal structure demonstrates hydrogen bonding interactions, revealing insights into crystal packing and the role of substituents (Caignan & Holt, 2000).

Chemical Synthesis

  • It is used as a starting material in chemical synthesis, exemplifying its importance in creating new chemical entities and understanding impurities in other compounds (Zhou Bang-chan, 2014).

Exploration of Weak Interactions

  • The fluorine atom on the dihydropyridine nucleus is studied for understanding non-covalent interactions affecting crystal packing (Shashi et al., 2020).

Enantioselectivity Studies

  • Investigating enantioselectivity with Candida rugosa lipase, this compound aids in synthesizing esters and establishing absolute configurations of enzymatically produced acids (Sobolev et al., 2002).

Anticonvulsive Agent Evaluation

  • Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsive agents, showcasing its medicinal chemistry applications (Prasanthi, 2016).

Antitubercular Activity

  • N-aryl derivatives of 1,4-dihydropyridine containing this compound exhibit promising antitubercular activity, indicating its potential in drug development (Trivedi et al., 2011).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Cariprazine , are central dopamine D2, dopamine D3, and serotonin 5-HT 1A receptors . It also acts as an antagonist at serotonin 5-HT 2A receptors .

Mode of Action

Cariprazine works as a partial agonist at its primary targets . This means it binds to these receptors and activates them, but not to their full capacity. This partial activation can help to balance the neurotransmitter levels in the brain. It has a preference for the D3 receptor .

Biochemical Pathways

The exact biochemical pathways affected by Cariprazine are complex and involve multiple neurotransmitter systems. Its therapeutic effects are believed to be related to its influence ondopamine and serotonin receptors . By acting as a partial agonist, Cariprazine can help to regulate the activity of these neurotransmitters, potentially affecting various downstream pathways related to mood and cognition.

Pharmacokinetics

Cariprazine exhibits high bioavailability and is primarily metabolized in the liver via CYP3A4 and to a lesser extent CYP2D6 . Its metabolites include desmethylcariprazine and didesmethylcariprazine . The elimination half-life is 2-4 days for the parent drug, and 1-3 weeks for active metabolites . Approximately 10% of an administered dose is excreted as unchanged Cariprazine in urine .

Result of Action

The molecular and cellular effects of Cariprazine’s action are related to its influence on dopamine and serotonin receptors. By acting as a partial agonist, it can help to balance the levels of these neurotransmitters in the brain. This can lead to a reduction in symptoms of disorders like schizophrenia and bipolar disorder .

Action Environment

The action, efficacy, and stability of Cariprazine can be influenced by various environmental factors. These can include the individual’s overall health status, the presence of other medications (which can affect Cariprazine’s metabolism), and genetic factors that can influence how the individual’s body processes the medication .

properties

IUPAC Name

4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO4/c1-6-10(14(19)20)12(11(15(21)22)7(2)18-6)8-4-3-5-9(16)13(8)17/h3-5,12,18H,1-2H3,(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUMHOAQJSSYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)O)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20160559
Record name 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

CAS RN

138279-32-0
Record name 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138279320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2,3-Dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20160559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,3-DICHLOROPHENYL)-1,4-DIHYDRO-2,6-DIMETHYL-3,5-PYRIDINEDICARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08U7I74079
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 2
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Reactant of Route 2
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 3
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 4
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 5
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid
Reactant of Route 6
4-(2,3-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid

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